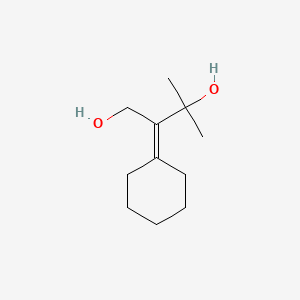
2-Cyclohexylidene-3-methylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylidene-3-methylbutane-1,3-diol is an organic compound with the molecular formula C11H20O2 It is characterized by a cyclohexylidene group attached to a butane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-3-methylbutane-1,3-diol can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 3-methylbutane-1,3-diol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the cyclohexylidene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylidene-3-methylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylidene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclohexylidene-3-methylbutane-1,3-dione or cyclohexylidene-3-methylbutanoic acid.
Reduction: Cyclohexylidene-3-methylbutane derivatives with varying degrees of saturation.
Substitution: Cyclohexylidene-3-methylbutane-1,3-dihalides or cyclohexylidene-3-methylbutane-1,3-diamines.
Scientific Research Applications
2-Cyclohexylidene-3-methylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexylidene-3-methylbutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexylidene moiety provides structural rigidity, affecting the compound’s overall stability and function.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylidene-3-methylbutane-1,2-diol
- Cyclohexylidene-3-methylbutane-1,4-diol
- Cyclohexylidene-3-methylpentane-1,3-diol
Uniqueness
2-Cyclohexylidene-3-methylbutane-1,3-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and cyclohexylidene groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
130747-83-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-cyclohexylidene-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13)10(8-12)9-6-4-3-5-7-9/h12-13H,3-8H2,1-2H3 |
InChI Key |
IMXGGTJBEINDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C1CCCCC1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















